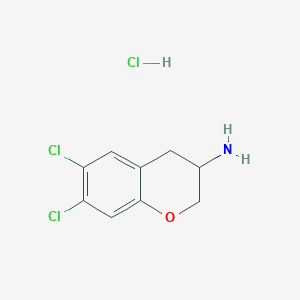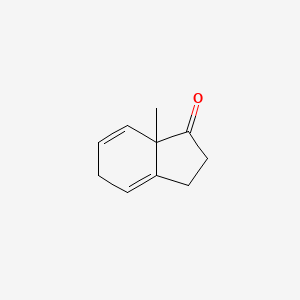
7a-Methyl-2,3,5,7a-tetrahydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7a-Methyl-2,3,5,7a-tetrahydro-1H-inden-1-one: is a chemical compound with the molecular formula C10H12O2. It is also known by several other names, including (+)-5,6,7,8-Tetrahydro-8-methylindan-1,5-dione and (S)-Hajos-Parrish diketone . This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7a-Methyl-2,3,5,7a-tetrahydro-1H-inden-1-one can be achieved through several methods. One common approach involves the enantioselective synthesis of hydrindenones, where the cyclohexanone carbonyl group is protected as an ethylene ketal, followed by stereoselective catalytic hydrogenation . Another method includes the use of palladium dichloride and copper chloride in a DMF-H2O mixture under oxygen .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 7a-Methyl-2,3,5,7a-tetrahydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo substitution reactions, particularly at the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields diketones, while reduction produces alcohols.
Scientific Research Applications
Chemistry: In organic synthesis, 7a-Methyl-2,3,5,7a-tetrahydro-1H-inden-1-one is used as a reactant in the total synthesis of steroidal alkaloids such as cortistatins . It is also employed in the stereoselective preparation of hydroanthracenol and related polycyclic compounds via Ti(Oi-Pr)4-promoted photoenolization Diels-Alder reaction .
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the synthesis of bioactive molecules. Its unique structure allows for the creation of various derivatives with potential therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of complex organic molecules makes it valuable for large-scale manufacturing processes.
Mechanism of Action
The mechanism of action of 7a-Methyl-2,3,5,7a-tetrahydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which enable it to participate in the synthesis of bioactive molecules. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied.
Comparison with Similar Compounds
- (+)-5,6,7,8-Tetrahydro-8-methylindan-1,5-dione
- (+)-7,7a-Dihydro-7α, β-methyl-1,5 (6H)-indandione
- (S)-Hajos dione
- (S)-Hajos ketone
- (S)-Hajos-Wiechert ketone
Uniqueness: 7a-Methyl-2,3,5,7a-tetrahydro-1H-inden-1-one is unique due to its specific stereochemistry and the presence of a methyl group at the 7a position. This structural feature distinguishes it from other similar compounds and contributes to its specific reactivity and applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
54440-50-5 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
7a-methyl-3,5-dihydro-2H-inden-1-one |
InChI |
InChI=1S/C10H12O/c1-10-7-3-2-4-8(10)5-6-9(10)11/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
MNWGWJPOTDJQIV-UHFFFAOYSA-N |
Canonical SMILES |
CC12C=CCC=C1CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


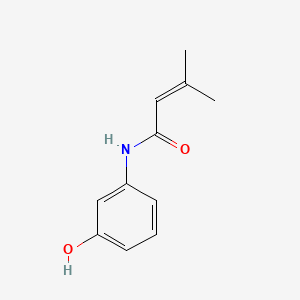
![N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide](/img/structure/B14646168.png)
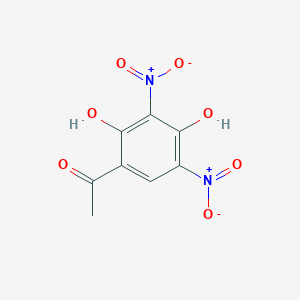


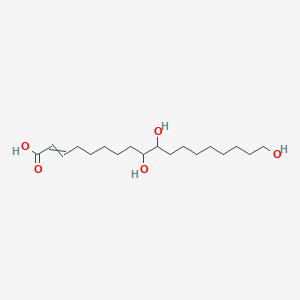
![N,N'-[Hexane-1,6-diylbis(oxymethylene)]di(prop-2-enamide)](/img/structure/B14646180.png)
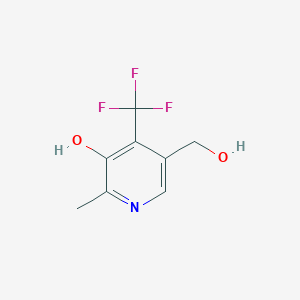
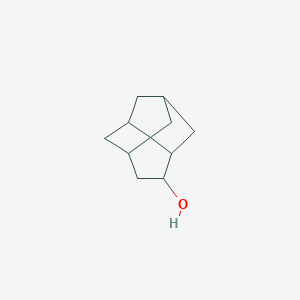
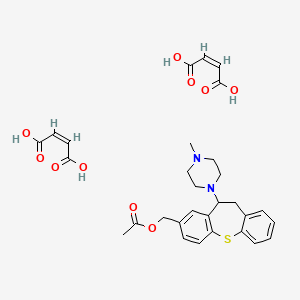
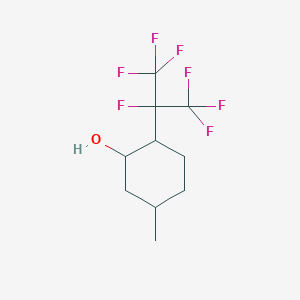
![Spiro[4.5]dec-7-ene, 8-methyl-1-methylene-4-(1-methylethyl)-, (4R,5R)-](/img/structure/B14646226.png)
![1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine](/img/structure/B14646242.png)
